molecular formula C7H7ClO B146269 4-Chloroanisole CAS No. 623-12-1

4-Chloroanisole

Cat. No.: B146269
CAS No.: 623-12-1
M. Wt: 142.58 g/mol
InChI Key: YRGAYAGBVIXNAQ-UHFFFAOYSA-N
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Description

4-Chloroanisole: is an organic compound with the chemical formula C7H7ClO It is a colorless liquid that is characterized by the presence of a chlorine atom and a methoxy group attached to a benzene ring1-chloro-4-methoxybenzene . It is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloroanisole can be synthesized through several methods. One common method involves the chlorination of anisole (methoxybenzene) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the para position .

Industrial Production Methods: In industrial settings, this compound is produced through similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Industry

4-Chloroanisole is primarily utilized as an intermediate in the synthesis of various medicinal compounds. Its ability to undergo electrophilic aromatic substitution reactions allows for the creation of diverse pharmaceutical agents.

Case Study : A study highlighted its role in synthesizing nonnucleoside HIV-1 reverse transcriptase inhibitors, demonstrating its potential in antiviral drug development .

Agricultural Chemistry

In agriculture, this compound is involved in the synthesis of herbicides and pesticides. Its structural similarity to naturally occurring compounds enables it to mimic biological activity, enhancing crop protection.

Application Example : The compound has been used to develop agrochemicals that protect crops from pests and diseases, thereby improving agricultural productivity .

Material Science

This compound is employed in modifying the properties of polymers and resins. This modification improves mechanical strength and thermal stability, making it beneficial for applications in electronics and automotive components.

Application AreaKey Benefits
Polymer ChemistryEnhances mechanical strength
ElectronicsImproves thermal stability

Fragrance Industry

Due to its pleasant scent, this compound is utilized in the fragrance industry. It contributes to the aroma profile of perfumes and scented products, enhancing consumer experience.

Biochemical Studies

This compound has been studied for its interactions with biological systems. It plays a role in enzyme inhibition studies and metabolic research.

Research Insight : The compound can act as a ligand for certain enzymes, providing insights into protein interactions and metabolic pathways.

Toxicology Studies

Investigations have shown that high doses of chloroanisoles can lead to toxic effects, including disruptions in cellular metabolism. Understanding these effects is crucial for assessing safety in pharmaceutical applications.

Water Treatment

This compound has been identified as a taste and odor compound in drinking water treatment processes. Research has focused on its distribution in water samples from treatment plants, emphasizing the need for monitoring and removal techniques.

Study Findings : A study measured concentrations of chloroanisoles in finished water samples, highlighting their relevance in environmental chemistry and public health.

Mechanism of Action

The mechanism of action of 4-chloroanisole depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methoxy group is oxidized to form phenolic compounds through the transfer of oxygen atoms from the oxidizing agent .

Comparison with Similar Compounds

    4-Bromoanisole: Similar to 4-chloroanisole but with a bromine atom instead of chlorine.

    4-Fluoroanisole: Similar to this compound but with a fluorine atom instead of chlorine.

    4-Iodoanisole: Similar to this compound but with an iodine atom instead of chlorine.

Comparison: this compound is unique due to its specific reactivity and the types of reactions it undergoes. Compared to its analogs (4-bromoanisole, 4-fluoroanisole, and 4-iodoanisole), this compound has different reactivity patterns and reaction conditions. For example, the chlorine atom in this compound is less reactive in nucleophilic substitution reactions compared to the bromine or iodine atoms in 4-bromoanisole and 4-iodoanisole .

Biological Activity

4-Chloroanisole (C7H7ClO) is an aromatic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a chloro substituent on the para position of an anisole molecule. Its molecular formula is C7H7ClO, and it has a molecular weight of 142.58 g/mol. The compound is known for its fungicidal properties and has been utilized in various industrial applications, including the production of polyurethanes .

Synthesis

The synthesis of this compound typically involves the chlorination of anisole using chlorine gas or other chlorinating agents under controlled conditions. This method allows for the selective introduction of the chlorine atom at the para position, yielding high purity products suitable for further biological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound displayed a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Fungicidal Activity

This compound has also been noted for its fungicidal properties. It has been shown to inhibit the growth of various fungi, making it a candidate for agricultural applications in controlling fungal diseases in crops .

Phytotoxicity

In addition to its antimicrobial properties, this compound has demonstrated phytotoxic effects on certain plant species. Studies have indicated that at higher concentrations, it can inhibit seed germination and root growth in sensitive plants, which raises considerations for its use in agricultural settings .

Case Studies

  • Antibacterial Activity Study : A research study published in a peer-reviewed journal evaluated the antibacterial efficacy of halogenated derivatives of this compound. Results showed that these derivatives had enhanced activity compared to their parent compound, suggesting that modification could yield more potent antimicrobial agents .
  • Fungal Inhibition : In a controlled experiment, this compound was applied to infected crops to assess its fungicidal effects. The results indicated a significant reduction in fungal biomass compared to untreated controls, highlighting its potential as a natural pesticide alternative .
  • Phytotoxic Effects : A study assessing the impact of this compound on various plant species found that while some plants showed resilience, others exhibited stunted growth and reduced seed viability at elevated concentrations, indicating a need for careful application in agricultural practices .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-chloroanisole derivatives in controlled environments?

  • Methodology : Utilize palladium-catalyzed reductive homocoupling in aqueous media under mild conditions (40–80°C). In situ-generated Pd colloids are effective for electron-rich substrates like this compound, with glucose as a renewable reductant. Ensure rigorous control of reaction parameters (temperature, solvent purity, and catalyst loading) to optimize yields . For alkylation or arylation, employ Ni(0) or Pd catalysts with sterically demanding ligands (e.g., BINAP) to mitigate side reactions. Detailed protocols should include characterization via GC analysis and NMR to confirm product identity .

Q. How should researchers characterize newly synthesized this compound compounds to confirm structure and purity?

  • Methodology : Combine chromatographic (GC, HPLC) and spectroscopic techniques (¹H/¹³C NMR, IR, MS) for structural elucidation. For purity assessment, use elemental analysis and melting point determination. Ensure compliance with journal guidelines by including raw data in appendices and processed data in the main text. Cross-reference with known spectra from databases like Sigma-Aldrich or IUPAC standards . For novel compounds, provide full synthetic details, including solvent purification and catalyst preparation, to ensure reproducibility .

Advanced Research Questions

Q. Why does this compound exhibit challenges in nickel-catalyzed amination reactions, and how can these be methodologically addressed?

  • Mechanistic Insight : Electron-rich aryl chlorides like this compound promote the formation of catalytically inactive Ni(II) complexes (e.g., (BINAP)NiII(Cl)(Ar)), reducing reaction efficiency. Trace product yields (<5%) are attributed to ligand displacement or substrate-induced catalyst deactivation .
  • Solutions : Increase catalyst loading (e.g., 10 mol% Ni) or employ stronger reductants (e.g., NaN(SiMe₃)₂) to regenerate active Ni(0) species. DFT calculations can guide ligand design to stabilize intermediates and improve turnover numbers .

Q. What advanced spectroscopic techniques are employed to study photochemical reactions involving this compound?

  • Methodology : Use ultrafast time-resolved spectroscopy (fs-resolution) to track solvated electron generation in acetonitrile. Monitor sequential two-photon absorption processes in the presence of photocatalysts (e.g., 4CzIPN). Compare steady-state absorption/emission spectra before and after irradiation to identify transient species. Computational modeling (e.g., TD-DFT) aids in interpreting spectral shifts and reaction pathways .

Q. How can life cycle assessment (LCA) methodologies be applied to evaluate the environmental impact of this compound synthesis?

  • Approach : Conduct a cradle-to-gate LCA comparing this compound with simpler halobenzenes (e.g., chlorobenzene). Quantify impacts across 11 categories, including global warming and human toxicity, using software like SimaPro. Highlight the disproportionate environmental burden from multi-step synthesis (e.g., solvent use, energy-intensive steps). Prioritize green chemistry principles, such as aqueous-phase reactions or renewable reductants, to reduce impacts by >20-fold .

Q. Data Contradiction and Analysis

Q. How should researchers reconcile discrepancies in catalytic efficiency reports for this compound across studies?

  • Analysis Framework :

Compare reaction conditions (catalyst type, solvent, temperature) and substrate purity. For example, Pd colloids in water show higher efficiency for homocoupling than Ni catalysts in amination due to differing mechanistic pathways .

Evaluate characterization methods: GC vs. NMR quantification can lead to yield discrepancies.

Use controlled replication studies with standardized protocols (e.g., IUPAC guidelines) to isolate variables .

Q. Methodological Best Practices

  • Experimental Design : For kinetic studies, employ time-sampled quenching and rigorous error analysis (e.g., standard deviation in triplicate trials) .
  • Data Presentation : Follow journal-specific guidelines (e.g., Beilstein Journal) to avoid redundancy between text, tables, and figures. Use Appendix for raw data .
  • Peer Review : Ensure claims about novel reactivity are supported by mechanistic evidence (e.g., trapping experiments, isotopic labeling) and peer-reviewed validation .

Properties

IUPAC Name

1-chloro-4-methoxybenzene
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InChI

InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGAYAGBVIXNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7ClO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060764
Record name Benzene, 1-chloro-4-methoxy-
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Molecular Weight

142.58 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Chloroanisole
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Vapor Pressure

0.81 [mmHg]
Record name 4-Chloroanisole
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CAS No.

623-12-1
Record name 4-Chloroanisole
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Synthesis routes and methods

Procedure details

p-Chlorophenol (2 g, 15 mmol), methyl iodide (1.36 ml, 21.8 mmol) and potassium carbonate (2.07 g, 15.6 mmol) in dry acetone (15 ml) were taken in a 50 ml flask. After refluxing for 3 hrs at 60° C., acetone was removed using a rotary evaporator. Water was added and the product was extracted with CH2Cl2 to afford 2.2 g of crude product, which was purified by column chromatography using hexane as eluent to yield p-chloroanisole in 75% yield (1.59 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Hydroxypentane-2,4-dione
4-Chloroanisole
3-Hydroxypentane-2,4-dione
4-Chloroanisole
3-Hydroxypentane-2,4-dione
4-Chloroanisole
3-Hydroxypentane-2,4-dione
4-Chloroanisole
3-Hydroxypentane-2,4-dione
3-Hydroxypentane-2,4-dione
4-Chloroanisole
3-Hydroxypentane-2,4-dione
4-Chloroanisole

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